![molecular formula C15H14ClN3O6S B2775075 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-38-8](/img/structure/B2775075.png)

5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

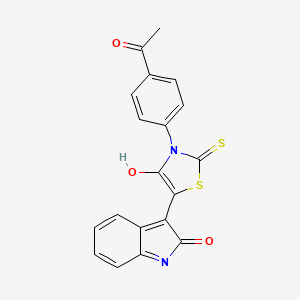

Synthesis and Spectroscopic Properties

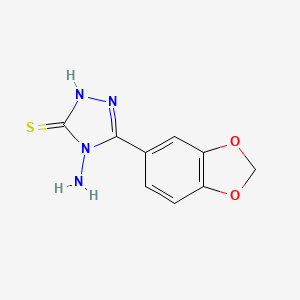

Compounds with structural similarities or functionalities related to 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate have been synthesized and their properties explored for potential applications. For example, novel N-heterocycle-containing benzotriazole compounds were synthesized from 4-chloro-2-nitroaniline, showing promise as UV absorbers with higher molar extinction coefficients compared to commercial counterparts, indicating potential in materials science for enhanced UV protection (Cui et al., 2012).

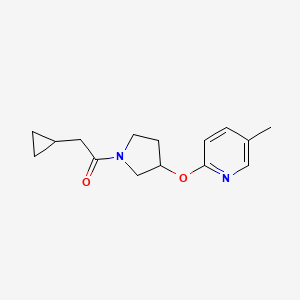

Material Science and Organic Magnetic Materials

Research on benzimidazole-based organic magnetic materials highlights the role of hydrogen bonds in influencing magnetic properties. The study of nitroxide radicals similar in functional groups to the compound of interest showed that hydrogen bonding could significantly affect magnetic exchange coupling, offering insights into the design of organic magnetic materials (Ferrer et al., 2001).

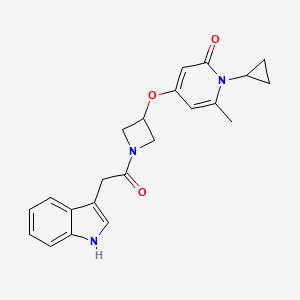

Chemical Interactions and Crystal Structure

The study of imidazole derivatives, including those with chloro-cyano interactions, provides understanding into how weak intermolecular interactions influence crystal packing. Such insights are valuable for the development of novel materials and the understanding of molecular structures (Kubicki, 2004).

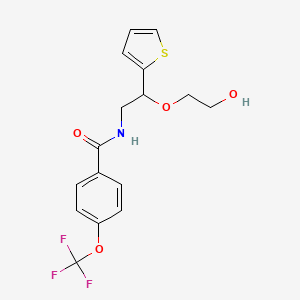

Antibacterial Applications

Salicylanilide derivatives, which share functional groups with the target compound, have been synthesized and evaluated for antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This research indicates potential pharmaceutical applications for structurally similar compounds in combating bacterial infections (Ghazi et al., 1986).

Mecanismo De Acción

Safety and Hazards

5-Chloro-2-nitroaniline, a related compound, is highly toxic and hazardous. It poses significant risks to human health and the environment. It is fatal if swallowed, inhaled, or in contact with skin. Prolonged or repeated exposure may cause damage to internal organs . It is reasonable to assume that 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may have similar hazards, but specific safety data for this compound is not available in the retrieved data.

Direcciones Futuras

Propiedades

IUPAC Name |

[5-chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O6S/c1-18(2)26(23,24)25-14-9-10(16)3-8-13(14)15(20)17-11-4-6-12(7-5-11)19(21)22/h3-9H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBZZWACCXVNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)

![N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2775009.png)

![2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2775011.png)

![5-[(3-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2775012.png)